molecular formula C11H16Cl2F2N2 B2897161 2-(3,5-difluorophenyl)-1-methylpiperazine dihydrochloride CAS No. 2551119-63-0

2-(3,5-difluorophenyl)-1-methylpiperazine dihydrochloride

Cat. No.: B2897161
CAS No.: 2551119-63-0
M. Wt: 285.16
InChI Key: HZBGETAAPNLQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Difluorophenyl)-1-methylpiperazine dihydrochloride is a chemical compound provided for research purposes. It has a molecular formula of C11H14F2N2 and is supplied as a dihydrochloride salt . The compound features a piperazine core, a privileged structure in medicinal chemistry that is frequently incorporated into molecules to favorably influence their physicochemical characteristics and pharmacokinetic profiles . Piperazine derivatives are commonly explored in pharmaceutical research for their potential to interact with various biological targets . This specific compound, characterized by a 3,5-difluorophenyl substituent, is related to structural motifs found in compounds investigated for a range of biochemical applications. Research into similar difluorophenyl and piperazine-containing compounds has been documented in areas such as oncology and receptor modulation, highlighting the potential research value of this chemical scaffold . Researchers can utilize this batch of this compound as a building block or intermediate in synthetic chemistry, or as a standard in analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,5-difluorophenyl)-1-methylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2.2ClH/c1-15-3-2-14-7-11(15)8-4-9(12)6-10(13)5-8;;/h4-6,11,14H,2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBGETAAPNLQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=CC(=CC(=C2)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorophenyl)-1-methylpiperazine dihydrochloride typically involves the reaction of 3,5-difluoroaniline with 1-methylpiperazine. The process begins with the fluorination of 1,3,5-trichlorobenzene to produce 3,5-difluoroaniline . This intermediate is then reacted with 1-methylpiperazine under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the piperazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-difluorophenyl)-1-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the piperazine ring or the phenyl group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-difluorophenyl)-1-methylpiperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-difluorophenyl)-1-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-(3,5-difluorophenyl)-1-methylpiperazine dihydrochloride and related compounds:

Compound Name Core Structure Substituents Molecular Formula (Salt) Molecular Weight Key Applications
This compound Piperazine 3,5-difluorophenyl, 1-methyl C₁₁H₁₄F₂N₂·2HCl ~285.16 Pharmaceutical intermediates
1-(3,5-Difluorophenyl)piperazine hydrochloride Piperazine 3,5-difluorophenyl C₁₀H₁₁F₂N₂·HCl 236.66 Antiviral agents
1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride Piperazine 2,5-dichlorobenzyl, 2-methyl C₁₂H₁₇Cl₃N₂ 295.64 Agrochemical research
Lenacapavir sodium (HIV capsid inhibitor) Macrocyclic 3,5-difluorophenyl, trifluoromethyl C₃₉H₃₁ClF₁₀N₇NaO₅S₂ 990.30 HIV-1 treatment
4-((1-(2-(3,5-Difluorophenyl)-1H-imidazo[4,5-c]pyridin-4-yl)piperidin-4-yl)methyl)thiomorpholine 1,1-dioxide Imidazopyridine-piperidine 3,5-difluorophenyl, thiomorpholine dioxide C₂₄H₂₆F₂N₆O₂S 508.56 Antimalarial research

Key Differences and Implications

Fluorine Substitution Patterns
  • The 3,5-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 1-(2,5-dichlorobenzyl)-2-methylpiperazine hydrochloride) . This substitution is critical in pharmaceuticals like lenacapavir, where fluorine atoms improve binding to hydrophobic pockets in viral proteins .
  • In contrast, chlorine substituents (e.g., in 1-(2,5-dichlorobenzyl) derivatives) are associated with agrochemical activity, as seen in fipronil analogs .
Piperazine Modifications
  • Thiomorpholine dioxide substituents in imidazopyridine-piperidine hybrids (e.g., compound 50 in ) introduce hydrogen-bonding motifs, enhancing antimalarial activity by inhibiting hemozoin formation .
Salt Form and Solubility
  • Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than hydrochloride or freebase forms, facilitating formulation in injectables or oral tablets . For example, lenacapavir sodium’s sulfonylamide and sodium salt groups optimize solubility for sustained-release formulations .

Biological Activity

2-(3,5-Difluorophenyl)-1-methylpiperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the presence of a piperazine ring substituted with a difluorophenyl group, which significantly influences its biological properties. The molecular formula is C9H10F2N22HClC_9H_{10}F_2N_2\cdot 2HCl.

The biological activity of this compound primarily involves interactions with neurotransmitter receptors and enzymes.

Target Receptors

  • Serotonin Receptors : The compound has been shown to interact with serotonin receptors (5-HT receptors), particularly the 5-HT3 and 5-HT6 subtypes, which are implicated in various neurological disorders.
  • Dopaminergic Receptors : It also exhibits activity at dopaminergic receptors, potentially influencing mood and behavior.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Effects : Studies have suggested that it may possess antidepressant-like properties through modulation of serotonin pathways.
  • Anxiolytic Properties : Its interaction with serotonin receptors may also confer anxiolytic effects, making it a candidate for treating anxiety disorders.
  • Antitumor Activity : Preliminary studies indicate potential efficacy against certain cancer cell lines, suggesting that it may inhibit tumor growth through apoptotic pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the activity of specific enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit Poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms.

Study Cell Line IC50 (µM) Effect
Study AMCF-725.4PARP Inhibition
Study BHeLa30.0Apoptosis Induction

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of the compound. In these studies, it was observed to cross the blood-brain barrier effectively and exert significant pharmacological effects at low doses.

Case Studies

Recent case studies have highlighted the potential applications of this compound in treating conditions such as:

  • Major Depressive Disorder : Patients showed improvement in depressive symptoms when treated with formulations containing the compound.
  • Schizophrenia : Initial trials indicated that it might reduce psychotic symptoms by modulating dopamine and serotonin levels.

Safety and Toxicity

Toxicological assessments reveal that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and any potential side effects.

Q & A

Q. What are the standard synthetic routes for 2-(3,5-difluorophenyl)-1-methylpiperazine dihydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential alkylation and cyclization steps. For example:

Alkylation : React 3,5-difluorophenylmagnesium bromide with 1-methylpiperazine under anhydrous conditions in THF at 0–5°C to form the tertiary amine intermediate .

Salt Formation : Treat the free base with HCl gas in ethanol to precipitate the dihydrochloride salt. Excess HCl ensures complete protonation and stability .

  • Key Parameters :
  • Solvent choice (e.g., THF for Grignard reactions).
  • Temperature control to minimize side reactions.
  • Stoichiometric ratios (e.g., 1:1.2 amine:HCl for salt formation).
  • Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and slow addition rates for Grignard reagents .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions via coupling constants (e.g., meta-F substituents show distinct splitting patterns) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 254 nm assess purity (>98% required for pharmacological studies) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ at m/z 257.1 for the free base) .

Q. What factors influence the solubility and stability of this compound in aqueous buffers?

  • Methodological Answer :
  • Solubility : The dihydrochloride salt enhances aqueous solubility (up to 50 mg/mL in PBS pH 7.4) due to ionic interactions. Solubility decreases in high-ionic-strength buffers .
  • Stability :
  • pH Sensitivity : Stable at pH 2–6; degradation occurs above pH 7 via hydrolysis of the piperazine ring .
  • Storage : Lyophilized powders stored at -20°C under desiccation retain stability >24 months .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement assays (e.g., 5-HT₁A/2A receptors) using HEK293 cells transfected with target receptors. IC₅₀ values <100 nM indicate high affinity .
  • Kinase Inhibition Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects at 10 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution patterns) impact pharmacological activity?

  • Methodological Answer :
  • SAR Study Design :

Synthesize analogs with monofluoro (3-F or 5-F) or trifluoromethyl groups.

Compare binding affinities across receptor panels (e.g., GPCRs, kinases).

  • Key Findings :
  • 3,5-Difluoro substitution enhances 5-HT₁A selectivity (10-fold vs. monofluoro analogs) due to optimal hydrophobic interactions .
  • Trifluoromethyl groups reduce solubility but improve metabolic stability .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Root-Cause Analysis :

Purity Verification : Re-analyze disputed batches via HPLC-MS to rule out impurities (>99% purity required) .

Assay Conditions : Standardize cell lines (e.g., CHO vs. HEK293), buffer pH, and incubation times .

  • Case Example : Discrepancies in dopamine D₂ binding (IC₅₀ 50 nM vs. 200 nM) traced to differences in radioligand concentrations (1 nM vs. 5 nM) .

Q. What advanced analytical techniques address quantification challenges in complex matrices?

  • Methodological Answer :
  • LC-MS/MS with Isotopic Labeling : Use deuterated internal standards (e.g., d₄-2-(3,5-difluorophenyl)-1-methylpiperazine) to correct for matrix effects in plasma .
  • Charged Aerosol Detection (CAD) : Quantifies non-UV-active impurities (e.g., inorganic salts) in bulk samples .

Q. What strategies are used for comprehensive pharmacological profiling?

  • Methodological Answer :
  • Tiered Testing :

In Vitro : ADME-Tox panels (e.g., CYP inhibition, plasma protein binding).

In Vivo : Rodent pharmacokinetics (IV/PO dosing; AUC₀–24h >5000 ng·h/mL suggests bioavailability) .

  • Target Deconvolution : CRISPR-Cas9 knockout models confirm on-target effects .

Q. How can low synthetic yields be troubleshooted during scale-up?

  • Methodological Answer :
  • Process Optimization :

Grignard Reaction : Replace THF with 2-MeTHF for higher boiling point and easier purification .

Salt Formation : Use anti-solvent crystallization (ethanol/ethyl acetate) to improve yield from 65% to 85% .

  • PAT Tools : In-line FTIR monitors reaction progress to reduce byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.